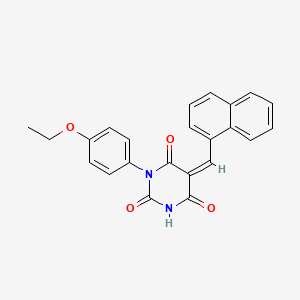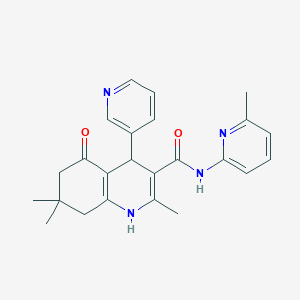![molecular formula C12H12N6O6 B5124489 5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as EDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EDP is a symmetrical molecule with two identical pyrimidine rings connected by an ethylene bridge. The compound has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of EDP is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. EDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA, and dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. By inhibiting these enzymes, EDP can prevent the synthesis of DNA and other essential molecules, leading to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
EDP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the immune system. EDP has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EDP has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, EDP has been shown to activate the immune system by stimulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
EDP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. EDP is a stable compound that can be stored for long periods without significant degradation. EDP is also soluble in common organic solvents, making it easy to handle and manipulate in lab experiments. However, EDP has some limitations, including its toxicity and potential side effects. EDP has been shown to have cytotoxic effects on normal cells at high concentrations, and its potential side effects need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of EDP, including the synthesis of new derivatives with improved properties, the evaluation of its potential applications in drug discovery, and the development of new methods for its synthesis. The synthesis of new derivatives of EDP with improved solubility, stability, and selectivity could lead to the development of new drugs with enhanced efficacy and reduced toxicity. The evaluation of EDP's potential applications in drug discovery could lead to the identification of new targets for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis of EDP could lead to the production of large quantities of the compound at a lower cost, making it more accessible for research and development.
Synthesemethoden
EDP can be synthesized by several methods, including the reaction of pyrimidine-2,4,6-trione with ethylenediamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form EDP. The yield of EDP can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
EDP has been studied extensively for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, EDP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, EDP has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis. In medicinal chemistry, EDP has been studied for its potential anticancer, antiviral, and antibacterial activities.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCMLCUAFYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)

![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)

![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)
![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5124474.png)
